molecular formula C18H20N4O2S B4557104 N-1,3-benzothiazol-2-yl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No.: B4557104
M. Wt: 356.4 g/mol
InChI Key: JKJPPJUYDIAWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

N-1,3-benzothiazol-2-yl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide derivatives have shown significant antimicrobial and antifungal activities. Studies have demonstrated that these compounds exhibit moderate to good bioefficacies against various strains of Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis, with the presence of benzothiazole-substituted piperazine derivatives enhancing this activity. The antimicrobial effectiveness extends to pathogenic bacteria and Candida species, highlighting their potential in addressing drug-resistant infections and contributing to the development of new antimicrobial agents (Chhatriwala et al., 2014; Mokhtari & Pourabdollah, 2013).

Anticancer and Anti-inflammatory Potential

Compounds based on this compound have been evaluated for their anticancer and anti-inflammatory activities. One study reported significant in-vitro anti-inflammatory activity, and certain derivatives demonstrated remarkable inhibitory effects against cancer cell lines, indicating their potential for further development as anticancer and anti-inflammatory drugs (Ghule et al., 2013).

Anticholinesterase Activity

These derivatives have also been investigated for their anticholinesterase properties, with some showing potential as anticholinesterase agents. This activity suggests their utility in treating diseases where acetylcholinesterase inhibition is beneficial, such as Alzheimer's disease (Mohsen et al., 2014).

Antitumor Activity

The antitumor activity of this compound derivatives has been explored, with certain derivatives showing considerable activity against various human tumor cell lines. This research avenue provides a promising foundation for the development of new antitumor agents (Yurttaş et al., 2015).

Antiviral and Antibacterial Efficacy

Studies have highlighted the antiviral and antibacterial efficacy of these compounds, demonstrating their potential as therapeutic agents against infectious diseases. This includes their action against tobacco mosaic virus and various bacterial strains, underscoring their significance in the field of infectious disease research (Xia, 2015).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(20-18-19-15-5-1-2-6-16(15)25-18)13-22-9-7-21(8-10-22)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJPPJUYDIAWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.